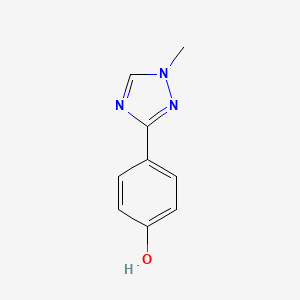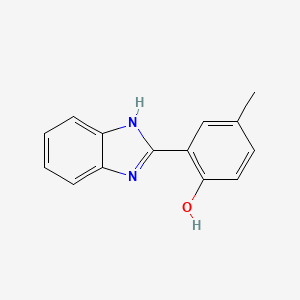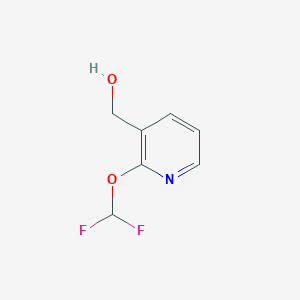
(2-(Difluoromethoxy)pyridin-3-yl)methanol
Overview
Description
“(2-(Difluoromethoxy)pyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H7F2NO2 . It has a molecular weight of 175.13 . It is a solid substance that is stored at room temperature .
Molecular Structure Analysis
The molecular structure of “(2-(Difluoromethoxy)pyridin-3-yl)methanol” is based on its molecular formula, C7H7F2NO2 . The structure includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. Attached to this ring is a methanol group (–CH2OH) and a difluoromethoxy group (–OCHF2).Physical And Chemical Properties Analysis
“(2-(Difluoromethoxy)pyridin-3-yl)methanol” is a solid substance that should be stored at room temperature . Its molecular weight is 175.13 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found .Scientific Research Applications
Energy Conversion and Fuel Cells
- Methanol, a key component related to "(2-(Difluoromethoxy)pyridin-3-yl)methanol," is extensively studied for its role in energy conversion systems. Direct Methanol Fuel Cells (DMFCs) allow the direct conversion of methanol's chemical energy to electrical energy, highlighting its utility in renewable energy technologies. DMFCs offer a promising approach for portable power generation due to their simplicity and high energy density, despite challenges such as lower efficiency and power density compared to hydrogen-based fuel cells (Joghee et al., 2015).
Chemical Synthesis and Catalysis
- The compound and related methanol derivatives serve as critical intermediates in various catalytic processes, including the synthesis of green methanol from CO2. This conversion process, facilitated by Metal-Organic Framework (MOF) catalysts, represents a sustainable method for CO2 utilization and methanol production. MOFs offer unique catalytic properties due to their high surface area and tunable structures, enabling efficient catalysis at lower temperatures (Din et al., 2020).
Materials Science and Engineering
- Methanol and its derivatives are used in the synthesis and processing of various materials, including polymers and nanomaterials. The role of methanol in the preparation and modification of Metal-Organic Frameworks (MOFs) and other porous materials highlights its importance in developing advanced materials for gas storage, separation, and catalysis applications. The versatility of methanol-based reactions enables the design of materials with specific functionalities and properties (Wang & Astruc, 2020).
Safety And Hazards
“(2-(Difluoromethoxy)pyridin-3-yl)methanol” is classified as harmful, as indicated by the GHS07 pictogram . It has several hazard statements including H302, H312, H315, H319, H332, and H335, which indicate various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
[2-(difluoromethoxy)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2/c8-7(9)12-6-5(4-11)2-1-3-10-6/h1-3,7,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFXXMZUESFCCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Difluoromethoxy)pyridin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



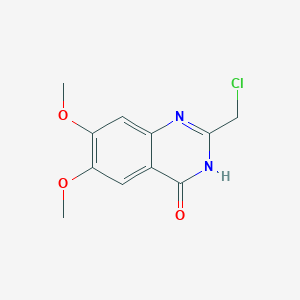
![2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1459948.png)
![6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1459949.png)

![5,6-dimethyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1459952.png)
![1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1459955.png)

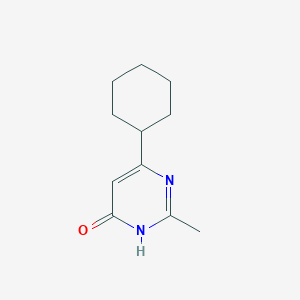
![ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B1459959.png)
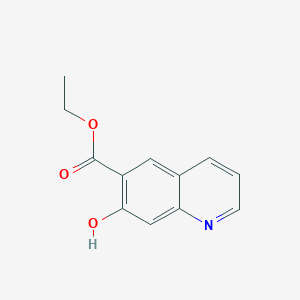
![3-(3,5-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1459963.png)
![(E)-1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbaldehyde oxime](/img/structure/B1459965.png)
